molecular formula C16H28O3 B14558709 2-Hydroxy-4-methylcyclopentadecane-1,5-dione CAS No. 62151-55-7

2-Hydroxy-4-methylcyclopentadecane-1,5-dione

Cat. No.: B14558709
CAS No.: 62151-55-7
M. Wt: 268.39 g/mol
InChI Key: XSUXTLTVKGRATL-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylcyclopentadecane-1,5-dione is an organic compound that belongs to the class of cycloalkanones. This compound features a cyclopentadecane ring with two ketone groups at positions 1 and 5, a hydroxyl group at position 2, and a methyl group at position 4. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylcyclopentadecane-1,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a long-chain dicarboxylic acid, followed by selective functionalization of the resulting cycloalkanone. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylcyclopentadecane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in a diketone structure.

    Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2,4-dioxocyclopentadecane.

    Reduction: Formation of 2-hydroxy-4-methylcyclopentadecane-1,5-diol.

    Substitution: Formation of various substituted cyclopentadecane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-methylcyclopentadecane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylcyclopentadecane-1,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the compound’s lipophilic nature allows it to penetrate cell membranes, affecting intracellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methylcyclohexanone
  • 4-Hydroxy-2-cyclopentenone
  • 2-Hydroxy-4-methylcycloheptanone

Uniqueness

2-Hydroxy-4-methylcyclopentadecane-1,5-dione is unique due to its larger ring size and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity compared to smaller cycloalkanones. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62151-55-7

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

2-hydroxy-4-methylcyclopentadecane-1,5-dione

InChI

InChI=1S/C16H28O3/c1-13-12-16(19)15(18)11-9-7-5-3-2-4-6-8-10-14(13)17/h13,16,19H,2-12H2,1H3

InChI Key

XSUXTLTVKGRATL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)CCCCCCCCCCC1=O)O

Origin of Product

United States

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